5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one
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Overview
Description
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one is an organic compound with the molecular formula C14H11NO3. It is a derivative of tropolone, a non-benzenoid aromatic compound. This compound is of interest due to its unique structure, which includes a benzamido group and a hydroxyl group attached to a cycloheptatrienone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-2,4,6-cycloheptatrien-1-one (tropolone).
Amidation: The hydroxyl group at the 5-position of tropolone is reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamido derivative.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamido group or the cycloheptatrienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzamido or cycloheptatrienone derivatives.
Scientific Research Applications
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying aromaticity in non-benzenoid compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzamido group can form hydrogen bonds with active sites, while the hydroxyl group can participate in redox reactions. The compound’s aromatic ring system allows it to interact with π-electron systems in biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Tropolone: The parent compound, 2-hydroxy-2,4,6-cycloheptatrien-1-one, shares the cycloheptatrienone ring but lacks the benzamido group.
Tropone: The simplest form of the compound, lacking both the hydroxyl and benzamido groups.
Uniqueness
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one is unique due to the presence of both the benzamido and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for diverse applications in research and industry.
Properties
CAS No. |
19281-37-9 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl)benzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-8-6-11(7-9-13(12)17)15-14(18)10-4-2-1-3-5-10/h1-9H,(H,15,18)(H,16,17) |
InChI Key |
VJYMHMURUDYNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C(=O)C=C2)O |
Origin of Product |
United States |
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